molecular formula C24H24N2O6 B11130789 (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[4-(pentyloxy)phenyl]pyrrolidine-2,3-dione

(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[4-(pentyloxy)phenyl]pyrrolidine-2,3-dione

Cat. No.: B11130789
M. Wt: 436.5 g/mol
InChI Key: HZWVPTXFVYUZDF-UHFFFAOYSA-N
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Description

(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[4-(pentyloxy)phenyl]pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes furan, oxazole, and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[4-(pentyloxy)phenyl]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the furan and oxazole intermediates, followed by their coupling with the pyrrolidine ring. Common reagents used in these reactions include strong acids, bases, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[4-(pentyloxy)phenyl]pyrrolidine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced to form oxazolidines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and oxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring yields furanones, while reduction of the oxazole ring produces oxazolidines.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[4-(pentyloxy)phenyl]pyrrolidine-2,3-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a pharmaceutical agent. Its unique structure and reactivity may offer new avenues for the treatment of diseases, particularly those involving complex molecular pathways.

Industry

In industry, this compound is used in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[4-(pentyloxy)phenyl]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[4-(pentyloxy)phenyl]pyrrolidine-2,3-dione apart is its complex structure, which combines multiple functional groups and rings

Properties

Molecular Formula

C24H24N2O6

Molecular Weight

436.5 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-(4-pentoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H24N2O6/c1-3-4-5-12-30-17-10-8-16(9-11-17)21-20(22(27)18-7-6-13-31-18)23(28)24(29)26(21)19-14-15(2)32-25-19/h6-11,13-14,21,28H,3-5,12H2,1-2H3

InChI Key

HZWVPTXFVYUZDF-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NOC(=C3)C)O)C(=O)C4=CC=CO4

Origin of Product

United States

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